Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 253175-69-8
VCID: VC4606269
InChI: InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2
Molecular Formula: C15H22N2O4S
Molecular Weight: 326.41

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate

CAS No.: 253175-69-8

Cat. No.: VC4606269

Molecular Formula: C15H22N2O4S

Molecular Weight: 326.41

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate - 253175-69-8

Specification

CAS No. 253175-69-8
Molecular Formula C15H22N2O4S
Molecular Weight 326.41
IUPAC Name tert-butyl 4-(benzenesulfonyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O4S/c1-15(2,3)21-14(18)16-9-11-17(12-10-16)22(19,20)13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3
Standard InChI Key HIRAJISWISWCGQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC=C2

Introduction

Chemical Structure and Properties

Tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate consists of a piperazine ring substituted with a tert-butyl carbamate group and a phenylsulfonyl moiety. Its molecular formula is C₁₅H₂₂N₂O₄S, with a molecular weight of 326.41 g/mol . Key structural features include:

  • Piperazine core: A six-membered ring with two nitrogen atoms, enabling hydrogen bonding and interactions with biological targets.

  • Sulfonyl group: A strong electron-withdrawing group that enhances metabolic stability and binding affinity.

  • tert-Butyl carbamate (Boc) group: A protecting group that increases solubility and stability during synthesis.

Physical Properties (Table 1):

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₂₂N₂O₄S
Molecular Weight326.41 g/mol
SolubilityModerate in polar aprotic solvents
Log P (o/w)~1.29–2.46 (estimated)
Topological Polar Surface Area (TPSA)~91.49 Ų

Synthetic Methods

The synthesis of tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate typically involves a two-step process: piperazine protection followed by sulfonylation. Below are key methods and conditions:

Step 1: Piperazine Protection

  • Reagents: tert-Butyl piperazine-1-carboxylate (Boc-piperazine) is synthesized via reaction of piperazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or pyridine) .

  • Conditions: Room temperature, anhydrous solvents (e.g., dichloromethane or tetrahydrofuran).

Step 2: Sulfonylation

  • Reagents: Phenylsulfonyl chloride and a base (e.g., triethylamine or pyridine).

  • Conditions:

    • Solvent: Dichloromethane, DMF, or DMSO.

    • Temperature: 0–50°C.

    • Yield: 70–95% .

Example Synthesis Protocol (Table 2):

MethodReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, Et₃N, DCM, RT>90%
SulfonylationPhSO₂Cl, pyridine, DCM, 0°C85%
Microwave-AssistedPhSO₂Cl, K₂CO₃, DMSO, 50°C, 3h93%

Biological Activity and Applications

The sulfonyl group in tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate confers potential biological activity:

Pharmacological Targets

  • Anticancer: Sulfonamides inhibit carbonic anhydrases, which are overexpressed in certain cancers.

  • Antiviral: Similar piperazine-sulfonyl compounds show activity against alphaviruses (e.g., CHIKV) .

  • Anti-inflammatory: Modulation of cytokines or kinases involved in inflammatory pathways.

Structure-Activity Relationships (SAR)

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro) on the phenyl ring enhance binding affinity .

  • Linker Flexibility: Piperazine’s conformational flexibility aids target engagement .

Analytical Characterization

NMR Spectroscopy

Key signals for tert-butyl 4-(phenylsulfonyl)piperazine-1-carboxylate include:

  • ¹H NMR:

    • δ 1.47 ppm: tert-Butyl (s, 9H).

    • δ 3.55–3.75 ppm: Piperazine CH₂ groups (m, 8H).

    • δ 7.55–7.85 ppm: Aromatic protons (m, 5H) .

  • ¹³C NMR:

    • δ 28.4 ppm: tert-Butyl carbons.

    • δ 154.7 ppm: Carbamate carbonyl.

Note: Exact spectral data for this compound may require experimental validation.

Mass Spectrometry

  • ESI-MS: [M+H]⁺ = 327.1 m/z .

HazardPrecautionsSource
ToxicityAvoid inhalation, skin contact
Storage2–8°C, dry, inert atmosphere
ShippingHazMat fee applies (Class 6.1)

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